4-Fluoro-alpha-methylbenzyl isothiocyanate

Description

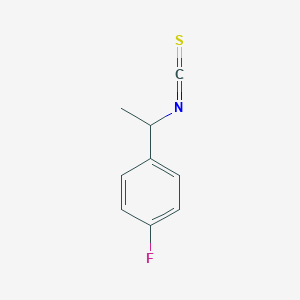

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(1-isothiocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMBAXGHCKMDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334058 | |

| Record name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182565-27-1 | |

| Record name | 1-Fluoro-4-(1-isothiocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 182565-27-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluoro Alpha Methylbenzyl Isothiocyanate

Established Synthetic Pathways for Isothiocyanates

The preparation of isothiocyanates can be approached from several distinct types of precursor molecules, each with its own set of advantages and limitations. Recent advancements have focused on categorizing these syntheses into three main types based on the starting functional groups: primary amines (Type A), other nitrogen-containing functional groups (Type B), and non-nitrogen precursors (Type C). chemrxiv.org

Synthesis from Primary Amines (Type A Reactions)

The conversion of primary amines into isothiocyanates is a cornerstone of isothiocyanate synthesis. chemrxiv.org One of the most traditional and widely recognized methods involves the reaction of a primary amine with thiophosgene (B130339) (CSCl₂). nih.govresearchgate.net This reaction is known for its efficiency but is often hampered by the high toxicity of thiophosgene. chemrxiv.orgacs.org

A prevalent alternative to the use of thiophosgene is the two-step process involving the formation and subsequent decomposition of dithiocarbamate (B8719985) salts. chemrxiv.org In this method, a primary amine is first reacted with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. nih.govacs.org This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. nih.govepa.gov A variety of desulfurizing agents have been employed for this purpose, including:

Tosyl Chloride: This reagent, in combination with a base like triethylamine (B128534), facilitates the decomposition of in situ generated dithiocarbamate salts to provide isothiocyanates in good yields. acs.orgorganic-chemistry.orgorganic-chemistry.org

Di-tert-butyl dicarbonate (B1257347) (Boc₂O): This method offers a clean workup as the byproducts are mostly volatile. kiku.dkcbijournal.com

Chlorosilanes: Reagents like Me₃SiCl, Me₂SiCl₂, MeSiCl₃, and SiCl₄ have been used for the decomposition of dithiocarbamates. tandfonline.com

Phenyl Chlorothionoformate: This reagent can be used in either a one-pot or a two-step process to convert amines to isothiocyanates. organic-chemistry.orgorganic-chemistry.org

Other Reagents: A wide array of other reagents have been explored, such as lead nitrate, hydrogen peroxide, triphosgene, iodine, and sodium persulfate. nih.govepa.gov

The choice of the desulfurizing agent often depends on the specific substrate and the desired reaction conditions. nih.gov

Synthesis from Other Nitrogen Functional Groups (Type B Reactions)

One notable example is the tandem Staudinger/aza-Wittig reaction. nih.govjst.go.jprsc.org This powerful methodology involves the reaction of an organic azide (B81097) with a phosphine (B1218219) (the Staudinger reaction) to form an aza-ylide, which then reacts with carbon disulfide (the aza-Wittig reaction) to produce the isothiocyanate. chemrxiv.orgjst.go.jprsc.org This method is particularly advantageous for the synthesis of chiral isothiocyanates as it often proceeds with retention of chirality and is compatible with various sensitive functional groups. scispace.comrsc.org

Other nitrogen-containing precursors that can be converted to isothiocyanates include isonitriles, which can be thionated using reagents like elemental sulfur. scispace.com

Dithiocarbamate Salt Decomposition Methods

The decomposition of dithiocarbamate salts is a widely employed and versatile strategy for the synthesis of isothiocyanates. nih.gov This method's popularity stems from the ready availability of the starting materials—primary amines and carbon disulfide—and the numerous reagents developed for the decomposition step. nih.govacs.org

The general procedure involves the reaction of a primary amine with carbon disulfide in the presence of a base, such as triethylamine or sodium hydroxide (B78521), to form the corresponding dithiocarbamate salt. acs.orgtandfonline.com This salt can either be isolated or generated in situ before being treated with a desulfurizing agent. nih.govacs.org

A variety of reagents can effect this transformation, with the choice often influencing the reaction's efficiency, substrate scope, and byproducts. acs.org For instance, tosyl chloride provides a mild and efficient method for this decomposition. acs.orgorganic-chemistry.org Other effective reagents include chlorosilanes, which are inexpensive, and di-tert-butyl dicarbonate, which simplifies purification due to the formation of volatile byproducts. kiku.dktandfonline.com The development of new desulfurization agents continues to be an active area of research to improve the synthesis of isothiocyanates from dithiocarbamate salts. nih.gov

Alternative Synthetic Approaches

Beyond the more common pathways, several other innovative methods for isothiocyanate synthesis have been developed. nih.gov These approaches often offer advantages in terms of efficiency, safety, or environmental impact.

From Hydroximoyl Chlorides: This method provides a rapid and efficient route to both alkyl and aryl isothiocyanates, often with near-quantitative yields and simple workup procedures. nih.gov

From Elemental Sulfur: Elemental sulfur can be used as a sulfur source in the synthesis of isothiocyanates. nih.govmdpi.comencyclopedia.pub One approach involves the reaction of isocyanides with elemental sulfur, which can be promoted by thermal conditions, catalysts, or bases. mdpi.comrsc.org Another strategy utilizes the in situ generation of a thiocarbonyl intermediate from a carbene and elemental sulfur, which then reacts with a primary amine. mdpi.comencyclopedia.pub

Microwave-Assisted Methods: The use of microwave irradiation can significantly accelerate the synthesis of isothiocyanates. nih.govafricaresearchconnects.comfigshare.com For example, the thionation of isocyanides with Lawesson's reagent is much faster under microwave conditions compared to conventional heating. africaresearchconnects.comfigshare.comtandfonline.com Microwave assistance has also been successfully applied to the decomposition of dithiocarbamates. nih.gov

Tandem Staudinger/Aza-Wittig Reactions: As mentioned previously, this is a highly efficient and versatile method for converting azides into isothiocyanates. nih.govjst.go.jprsc.org It is particularly valuable for preparing complex and chiral molecules. rsc.org

Thionation of Isocyanides: Isocyanides can be directly converted to isothiocyanates by reaction with a sulfur source. researchgate.net Lawesson's reagent, often in conjunction with microwave irradiation, has proven to be an effective reagent for this transformation. africaresearchconnects.comfigshare.comresearchgate.net

Adaptations and Optimizations for the Synthesis of Arylalkyl Isothiocyanates

The synthesis of arylalkyl isothiocyanates, a class that includes 4-fluoro-alpha-methylbenzyl isothiocyanate, often requires specific adaptations of the general synthetic methods. The presence of both an aromatic ring and an alkyl chain can influence the reactivity of the starting materials and the stability of the intermediates.

For the synthesis of arylalkyl isothiocyanates from primary amines, the dithiocarbamate decomposition method is particularly suitable. The reaction of an arylalkylamine, such as 4-fluoro-alpha-methylbenzylamine, with carbon disulfide and a base, followed by treatment with a desulfurizing agent like tosyl chloride or di-tert-butyl dicarbonate, is a common and effective strategy. acs.orgkiku.dk Microwave-assisted synthesis has also been shown to be effective for producing alkyl and aryl isothiocyanates, often with high yields and short reaction times. nih.gov For instance, the synthesis of (R)-1-isothiocyanatoethylbenzene and its (S)-enantiomer from the corresponding optically active amines proceeded without racemization in a microwave reactor. nih.gov

The following table provides a summary of representative synthetic methods applicable to arylalkyl isothiocyanates, including reaction conditions and yields where available.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Primary Amine | 1. CS₂, Base2. Desulfurizing Agent | Isothiocyanate | Varies | nih.gov |

| Arylalkylamine | 1. CS₂, Et₃N2. TsCl | Arylalkyl Isothiocyanate | Moderate to Excellent | acs.orgorganic-chemistry.org |

| Alkyl/Aryl Amine | 1. CS₂2. Boc₂O, DMAP/DABCO | Alkyl/Aryl Isothiocyanate | Good to Excellent | kiku.dk |

| Alkyl/Aryl Amine | 1. CS₂2. Chlorosilanes | Alkyl/Aryl Isothiocyanate | Good | tandfonline.com |

| Isocyanide | Lawesson's Reagent, Et₃N, Microwave | Isothiocyanate | High | africaresearchconnects.comfigshare.comtandfonline.com |

| (R)-1-phenylethylamine | 1. CS₂, Et₃N2. DMT/NMM/TsO⁻, Microwave | (R)-1-isothiocyanatoethylbenzene | 94 | nih.gov |

Novel Synthetic Strategies Applicable to this compound

The cornerstone of modern isothiocyanate synthesis from a primary amine, such as 4-fluoro-alpha-methylbenzylamine, is the two-step, one-pot reaction involving the formation of a dithiocarbamate salt followed by desulfurization. nih.govorganic-chemistry.org This method circumvents the use of highly toxic and volatile thiophosgene. nih.gov

The general reaction proceeds as follows: the primary amine is first reacted with carbon disulfide in the presence of a base (like triethylamine or an inorganic base) to form an in-situ dithiocarbamate salt. organic-chemistry.orggoogle.com This intermediate is then treated with a desulfurizing agent to induce the elimination of hydrogen sulfide (B99878) and afford the final isothiocyanate product. nih.gov

Several novel reagents have been effectively employed for the desulfurization step, offering significant advantages in terms of safety, reaction conditions, and yield. These represent the forefront of synthetic strategies applicable to the preparation of this compound.

Key Research Findings on Desulfurizing Agents:

| Desulfurizing Agent | Key Features & Findings | Applicable To | Reference |

| Tosyl Chloride (TsCl) | - Mediates facile decomposition of in-situ generated dithiocarbamate salts.- Reaction is typically rapid (often complete within 30 minutes) at room temperature.- Effective for a broad range of alkyl and aryl amines. | Alkyl and Aryl Amines | organic-chemistry.org |

| Cyanuric Chloride | - Utilized as a desulfurization reagent in aqueous or organic media.- Can be used with inorganic bases, reducing the need for recovering organic amines.- Offers a cost-effective and environmentally friendlier approach by minimizing organic waste. | Organic Amines | google.com |

| Triphosgene | - Serves as a solid, safer alternative to gaseous phosgene (B1210022) or volatile thiophosgene.- Efficiently promotes the decomposition of dithiocarbamate salts to isothiocyanates.- The reaction is often carried out in a one-pot manner. | Primary Amines | nih.gov |

| Chlorosilanes (e.g., Me₃SiCl, Me₂SiCl₂, SiCl₄) | - Inexpensive and readily available reagents.- Used for the decomposition of dithiocarbamates to provide alkyl isothiocyanates in high yields.- Can be employed in a one-pot synthesis from the corresponding alkyl amine. | Alkyl Amines | researchgate.net |

These modern methodologies provide a versatile and robust platform for the synthesis of this compound. The choice of reagent can be tailored based on the specific requirements of the synthesis, such as scale, desired purity, and environmental considerations. For instance, the use of tosyl chloride offers a very efficient and general protocol for a wide variety of amines. organic-chemistry.org Similarly, cyanuric chloride presents a scalable and more "green" alternative by allowing the use of an aqueous medium. google.com

The reaction of 4-fluoro-alpha-methylbenzylamine with carbon disulfide and a base, followed by treatment with one of these novel desulfurizing agents, represents a state-of-the-art approach to obtaining this compound with high efficiency and safety.

Chemical Reactivity and Derivatization of Isothiocyanates

Fundamental Chemical Reactivity Patterns of the Isothiocyanate Functional Group

The reactivity of the isothiocyanate group is characterized by the electrophilic nature of its central carbon atom. arkat-usa.org This carbon is susceptible to attack by a wide range of nucleophiles. The functional group can be described by several resonance structures, which illustrate the electron-deficient character of the carbon atom.

The primary reactions of isothiocyanates involve the addition of nucleophiles to the C=S double bond. Common nucleophiles include amines, thiols, and alcohols.

Reaction with Amines: Isothiocyanates readily react with primary and secondary amines to form substituted thioureas. This reaction is highly efficient and is a cornerstone of isothiocyanate chemistry. researchgate.net

Reaction with Thiols: The reaction of isothiocyanates with thiols yields dithiocarbamates. The reaction conditions, particularly pH, can influence the chemoselectivity of reactions with molecules containing both amine and thiol groups. researchgate.netresearchgate.net Under slightly acidic to neutral conditions (pH 6-8), the reaction with thiols is often favored, while more alkaline conditions (pH 9-11) promote reaction with amines. researchgate.netresearchgate.net

Reaction with Alcohols: While less reactive than amines and thiols, alcohols can add to isothiocyanates to form thiocarbamates. This reaction often requires catalysis or more forcing conditions.

The isothiocyanate group is a heterocumulene, and its reactivity is influenced by the substituents attached to the nitrogen atom. arkat-usa.org Electron-withdrawing groups can enhance the electrophilicity of the central carbon, making the isothiocyanate more reactive.

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R-NH2 / R2NH) | Thiourea | Generally rapid at room temperature. researchgate.net |

| Thiol (R-SH) | Dithiocarbamate (B8719985) | Favored at pH 6-8. researchgate.netresearchgate.net |

| Alcohol (R-OH) | Thiocarbamate | Often requires heat or catalysis. |

Regioselective and Stereoselective Transformations

The reactions of isothiocyanates can be controlled to achieve specific regio- and stereochemical outcomes.

Regioselectivity is prominent in reactions with multifunctional nucleophiles. As mentioned, the pH can direct the reaction of an isothiocyanate towards a thiol or an amine group within the same molecule. researchgate.net In the context of additions to unsaturated systems, the regioselectivity of the addition of reagents like benzeneselenenyl thiocyanate (B1210189) to alkenes is dependent on the alkene's substitution pattern. For instance, mono- and disubstituted alkenes tend to yield thiocyanato adducts, while tri- and tetrasubstituted alkenes almost exclusively produce isothiocyanato adducts. researchgate.net

Stereoselectivity has been observed in various reactions involving isothiocyanates. For example, the reaction of benzeneselenenyl thiocyanate with E- and Z-1-phenylpropene proceeds with high stereospecificity, where the Z-isomer exclusively forms a thiocyanato adduct and the E-isomer exclusively forms an isothiocyanato adduct. researchgate.net Furthermore, the synthesis of chiral isothiocyanates from optically active amines can proceed with high stereochemical retention, especially when using appropriate desulfurization agents and mild reaction conditions. nih.gov The use of chiral derivatizing agents, such as S-(-)-alpha-methylbenzyl isocyanate, allows for the separation of enantiomers by converting them into diastereomers that can be separated chromatographically. researchgate.net

Design and Synthesis of Analogs and Derivatives of Isothiocyanates

The synthesis of isothiocyanates and their derivatives is a well-developed field, with methods categorized based on the starting material. chemrxiv.orgrsc.org

From Primary Amines: This is the most common approach. chemrxiv.orgrsc.org It typically involves the reaction of a primary amine with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the isothiocyanate. researchgate.netnih.gov A variety of desulfurizing agents have been developed, including hydrogen peroxide, tosyl chloride, and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.govresearchgate.netnih.gov

From Other Nitrogen Functional Groups: While less common, methods exist to synthesize isothiocyanates from other nitrogen-containing compounds. chemrxiv.orgrsc.org

From Non-Nitrogen Groups: Recent years have seen an increase in methods for synthesizing isothiocyanates from non-nitrogen precursors, such as olefins and C-H bonds. chemrxiv.orgrsc.org The sulfuration of isocyanides using elemental sulfur, often with catalytic activation, is another route. mdpi.com

The choice of synthetic method depends on the desired structure and the functional groups present in the molecule. For complex molecules, late-stage isothiocyanation is often desirable. chemrxiv.org

| Starting Material | Key Reagents | General Description |

|---|---|---|

| Primary Amine | Carbon Disulfide, Base, Desulfurizing Agent (e.g., H₂O₂, TsCl) | Forms a dithiocarbamate intermediate, followed by desulfurization. researchgate.netnih.gov |

| Primary Amine | Thiophosgene (B130339) | A classic but often avoided method due to the high toxicity of thiophosgene. nih.gov |

| Isocyanide | Elemental Sulfur, Catalyst | Direct sulfuration of the isocyanide group. mdpi.com |

Investigations of Biological Activities in Preclinical Models

Preclinical In Vivo Efficacy Studies of Isothiocyanates in Animal Models

Assessment of Efficacy in Animal Models of Carcinogenesis (Chemoprevention/Therapy)

Isothiocyanates are a class of naturally occurring compounds that have demonstrated the ability to inhibit the development of tumors in a variety of experimental models, positioning them as potential chemopreventive agents for certain human cancers. benthamdirect.com In vivo animal studies have been crucial in understanding the tissue disposition, pharmacokinetics, and metabolism of ITCs, which are essential for evaluating their chemopreventive capabilities. benthamdirect.com

Phenethyl isothiocyanate (PEITC), found in watercress, has shown chemopreventive effects against cancer in animal models. researchgate.net For instance, dietary PEITC was found to reduce tumor size in a chemically induced mouse model of gastric cancer when administered concurrently with the carcinogen. frontiersin.org In a transgenic mouse model of prostate cancer, a diet containing PEITC led to a reduction in tumor incidence. mdpi.com The mechanisms behind these observations include the inhibition of carcinogen-activating enzymes, induction of phase II detoxifying enzymes, cell cycle arrest, and the induction of apoptosis. researchgate.netmdpi.com Studies have shown that ITCs can inhibit cytochrome P450 enzymes, which are involved in the activation of carcinogens, thereby decreasing cancer development. researchgate.net

Sulforaphane (B1684495) (SFN), another widely studied ITC found in broccoli, has also been shown to possess antineoplastic activities through various mechanisms, including the induction of phase II enzymes, cell cycle arrest, and apoptosis. researchgate.net The chemopreventive efficacy of ITCs has been demonstrated in various animal models of epithelial cancers. nih.gov These studies support epidemiological findings that suggest a link between the consumption of cruciferous vegetables rich in ITCs and a reduced risk of cancer. nih.gov

Table 1: Summary of In Vivo Chemopreventive Efficacy of Known Isothiocyanates

| Isothiocyanate | Animal Model | Carcinogen/Tumor Model | Key Findings |

| Phenethyl isothiocyanate (PEITC) | Mouse | N-methyl-N-nitrosourea (MNU)-induced gastric cancer | Reduced tumor size when given simultaneously with MNU. frontiersin.org |

| Phenethyl isothiocyanate (PEITC) | Transgenic mouse | Prostate cancer | Reduced tumor incidence. mdpi.com |

| General Isothiocyanates | Rodent models | Various carcinogen-induced tumors | Inhibit the development of tumors. benthamdirect.com |

Data for 4-Fluoro-alpha-methylbenzyl isothiocyanate is not available.

Evaluation of Anti-inflammatory Responses in Vivo Models

Chronic inflammation is a recognized risk factor for the development of various chronic diseases, including cancer. nih.gov Several isothiocyanates have demonstrated potent anti-inflammatory effects in various in vivo models.

Sulforaphane has been shown to exert anti-inflammatory effects in experimental rat models of acetaminophen-induced hepatitis and hepatic ischemia/reperfusion injury by inhibiting the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Benzyl (B1604629) isothiocyanate (BITC) has also been identified as a potent anti-inflammatory agent. researchgate.net In a mouse model of skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), BITC was shown to inhibit ear edema formation and the expression of iNOS and COX-2 proteins. researchgate.net These anti-inflammatory properties are often attributed to the downregulation of the NF-κB signaling pathway, a key regulator of inflammation. nih.govresearchgate.net

Other in vivo models used to assess anti-inflammatory activity include carrageenan-induced paw edema and 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB)-induced delayed-type hypersensitivity. nih.govnih.gov Studies on various plant extracts containing anti-inflammatory compounds have shown significant reductions in inflammation in these models. nih.govnih.govmdpi.com

Table 2: In Vivo Anti-inflammatory Effects of Known Isothiocyanates

| Isothiocyanate | Animal Model | Inflammation Model | Key Findings |

| Sulforaphane | Rat | Acetaminophen-induced hepatitis, Hepatic ischemia/reperfusion | Inhibited expression of inflammatory mediators (COX-2, TNF-α, IL-6). nih.gov |

| Benzyl isothiocyanate (BITC) | Mouse | TPA-induced ear edema | Inhibited ear edema and expression of iNOS and COX-2. researchgate.net |

Data for this compound is not available.

Assessment of Antimicrobial Activity in Experimental Infection Models

The antimicrobial properties of isothiocyanates against various human pathogens have been investigated, although to a lesser extent than their anticancer and anti-inflammatory activities. capes.gov.brmdpi.com

In a mouse model of Helicobacter pylori infection, sulforaphane demonstrated the ability to eradicate both acute and recurrent infections. mdpi.com Furthermore, in a high-salt diet mouse model, sulforaphane not only exerted direct antimicrobial activity against H. pylori colonization but also exhibited anti-inflammatory effects, protecting the host from gastric mucosal atrophy. mdpi.com

Studies have also evaluated the efficacy of ITCs against other bacteria. For instance, benzyl isothiocyanate (BITC) has shown marked antimicrobial activity against Campylobacter jejuni. mdpi.com Allyl isothiocyanate (AITC) was also active, though less potent than BITC. mdpi.com The antimicrobial activity of ITCs has been documented against foodborne and plant pathogens as well. capes.gov.brmdpi.com Purified isothiocyanates from cruciferous plants have been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), with BITC being the most effective. nih.gov

Table 3: In Vivo and In Vitro Antimicrobial Activity of Known Isothiocyanates

| Isothiocyanate | Pathogen | Model | Key Findings |

| Sulforaphane | Helicobacter pylori | Mouse infection model | Eradicated acute and recurrent infections; exhibited anti-inflammatory effects. mdpi.com |

| Benzyl isothiocyanate (BITC) | Campylobacter jejuni | In vitro | High antimicrobial activity. mdpi.comfrontiersin.org |

| Benzyl isothiocyanate (BITC) | Methicillin-resistant Staphylococcus aureus (MRSA) | In vitro | Most effective among tested ITCs. nih.gov |

| Allyl isothiocyanate (AITC) | Campylobacter jejuni | In vitro | Active, but less potent than BITC. mdpi.comfrontiersin.org |

Data for this compound is not available.

Comparative Biological Activity Profiling of this compound with Known Isothiocyanates

A direct comparative biological activity profile of this compound with other known isothiocyanates is not currently available in the scientific literature. However, a comparative understanding can be inferred from the extensive research conducted on other ITCs like sulforaphane, phenethyl isothiocyanate, and benzyl isothiocyanate. mdpi.comnih.govnjit.edubohrium.com

The biological activities of ITCs, including their anticarcinogenic, anti-inflammatory, and antioxidative properties, are well-documented. mdpi.combohrium.com The efficacy of these compounds often varies based on their chemical structure. nih.gov For example, in studies against MRSA, BITC was found to be more effective than AITC and PEITC, highlighting the importance of the benzyl group in its antimicrobial action. nih.gov Similarly, in studies against C. jejuni, BITC displayed a higher antibacterial effect compared to AITC. frontiersin.org

Isothiocyanates exert their effects through various mechanisms, including the modulation of cellular signaling pathways such as the Nrf2 and NF-κB pathways. mdpi.comnih.govnumberanalytics.com The activation of Nrf2 is a key mechanism for the antioxidative and anti-inflammatory activities of many ITCs. mdpi.com

To establish a biological activity profile for this compound, it would be necessary to conduct in vivo and in vitro studies parallel to those performed for other well-known ITCs. Such studies would need to assess its efficacy in animal models of carcinogenesis, inflammation, and infection. The introduction of a fluorine atom and a methyl group to the benzyl isothiocyanate structure could potentially influence its liposolubility, stability, and interaction with biological targets, thereby modulating its activity. A comprehensive comparative analysis would involve evaluating its effects on key signaling pathways and directly comparing its potency against established ITCs in standardized assays.

Molecular and Cellular Mechanisms of Action of Isothiocyanates

Interaction with Cellular Targets and Signaling Pathways

Isothiocyanates (ITCs) are recognized for their ability to interact with a multitude of cellular targets and modulate various signaling pathways, which are crucial in the context of cellular health and disease.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway Modulation

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a primary target of isothiocyanates. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). oregonstate.edunih.gov Isothiocyanates, being electrophiles, can react with specific cysteine residues on Keap1. nih.govaacrjournals.org This interaction leads to a conformational change in Keap1, resulting in the release of Nrf2. oregonstate.edunih.gov Once liberated, Nrf2 translocates to the nucleus, where it forms a heterodimer with small Maf proteins. nih.gov This complex then binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes, initiating their transcription. nih.govmdpi.com

This activation of the Nrf2 pathway is a central mechanism by which isothiocyanates exert their cytoprotective effects. nih.gov Studies on various isothiocyanates have demonstrated their potency in inducing Nrf2 nuclear accumulation. For instance, sulforaphane (B1684495) has been shown to be a potent inducer of Nrf2 nuclear accumulation. nih.govacs.org The activation of Nrf2 by ITCs like phenethyl isothiocyanate (PEITC) is associated with the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which can lead to Nrf2 phosphorylation and its subsequent translocation to the nucleus. aacrjournals.orgmdpi.com

Table 1: Effect of Representative Isothiocyanates on Nrf2 Pathway Activation

| Isothiocyanate | Cell Line | Observation | Fold Induction |

|---|---|---|---|

| Sulforaphane | Caco-2 | Nrf2 Nuclear Accumulation | 1.9-fold at 10 µM |

| Benzyl (B1604629) isothiocyanate | Caco-2 | Thioredoxin Nuclear Accumulation | 2.9-fold at 10 µM |

Role in Oxidative Stress Modulation (e.g., Reactive Oxygen Species Scavenging, Glutathione (B108866) (GSH) Levels)

Isothiocyanates play a significant role in modulating oxidative stress. Their ability to activate the Nrf2 pathway leads to the upregulation of a battery of antioxidant and cytoprotective enzymes. oregonstate.edumdpi.com These enzymes include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of glutathione (GSH). oregonstate.edumdpi.com

The induction of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles. mdpi.com Some isothiocyanates, like PEITC, have been observed to initially induce ROS generation, which can act as a signal to trigger the Nrf2-mediated antioxidant response. acs.orgnih.govnih.gov This initial pro-oxidant effect can lead to a subsequent and more robust antioxidant defense. nih.gov Furthermore, PEITC is known to conjugate with GSH, leading to its cellular depletion, which in turn can trigger ROS accumulation and activate stress response pathways. nih.gov In contrast, moringa isothiocyanates have been shown to enhance glutathione levels and prevent mitochondrial dysfunction in the face of oxidative stress. mdpi.com

Impact on Phase I and Phase II Xenobiotic Metabolizing Enzymes

Isothiocyanates have a dual effect on xenobiotic metabolizing enzymes, which are categorized into Phase I and Phase II enzymes. nih.gov

Phase I Enzymes: These enzymes, primarily from the cytochrome P450 (CYP) superfamily, are involved in the initial metabolic activation of various compounds, including procarcinogens. oregonstate.edunih.gov Some isothiocyanates have been shown to inhibit the activity of certain CYP enzymes, which can prevent the conversion of procarcinogens to their active, DNA-damaging forms. oregonstate.edumdpi.com For example, both aliphatic and aromatic isothiocyanates have been found to downregulate the expression of CYP3A2. oregonstate.edu

Phase II Enzymes: Isothiocyanates are potent inducers of Phase II detoxification enzymes. oregonstate.edunih.govacs.org These enzymes, including glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs), conjugate xenobiotics with endogenous molecules, rendering them more water-soluble and easier to excrete. oregonstate.edunih.gov The induction of Phase II enzymes is largely mediated by the activation of the Nrf2 pathway, as the genes for many of these enzymes contain AREs in their promoter regions. oregonstate.edunih.gov Studies in both animal models and humans have shown that consumption of cruciferous vegetables rich in isothiocyanates leads to increased activity of Phase II enzymes. oregonstate.eduacs.orgacs.org

Table 2: Modulation of Xenobiotic Metabolizing Enzymes by Isothiocyanates

| Isothiocyanate | Enzyme Family | Effect |

|---|---|---|

| Various ITCs | Phase I (e.g., CYP3A2) | Inhibition/Downregulation oregonstate.edu |

Modulation of Epigenetic Mechanisms (e.g., Histone Deacetylase Inhibition)

Emerging evidence indicates that isothiocyanates can modulate epigenetic mechanisms, particularly through the inhibition of histone deacetylases (HDACs). nih.govnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. mdpi.com By inhibiting HDACs, isothiocyanates can promote histone hyperacetylation, which relaxes the chromatin structure and allows for the transcription of genes, including tumor suppressor genes that may have been epigenetically silenced in cancer cells. nih.govmdpi.com

Sulforaphane, a well-studied isothiocyanate, has been shown to inhibit HDAC activity in various cancer cell lines and in preclinical models. nih.govnih.gov This inhibition of HDAC activity is associated with the re-expression of cell cycle regulators, leading to growth arrest and apoptosis in cancer cells. nih.gov The metabolites of isothiocyanates, formed through the mercapturic acid pathway, are thought to be the active HDAC-inhibiting agents. nih.gov

Regulation of Autophagy and Cancer Stem Cell Self-Renewal

Isothiocyanates have been shown to induce autophagy, a cellular process for the degradation and recycling of damaged organelles and proteins. nih.govyoutube.com This process can have a dual role in cancer, either promoting cell survival under stress or leading to cell death. nih.govyoutube.com In some cancer cells, ITCs such as sulforaphane and PEITC induce autophagy by modulating the AMPK-mTORC1-S6K1 signaling pathway. nih.gov This can lead to a blockage of protein synthesis and the induction of autophagy. nih.gov

The regulation of autophagy by isothiocyanates may also impact cancer stem cells (CSCs). CSCs are a subpopulation of cells within a tumor that are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. nih.gov Autophagy can play a complex role in the maintenance of CSCs. nih.govunicatt.itnih.gov By modulating autophagy, isothiocyanates may influence the self-renewal and survival of CSCs. For instance, PEITC has been suggested to inhibit colorectal cancer stem cells. mdpi.com The interplay between autophagy and CSCs is an active area of research, and the effects of isothiocyanates on this process are of significant interest.

Influence on Inflammatory Mediators (e.g., NF-κB Activity)

Chronic inflammation is a known driver of many diseases, including cancer. Isothiocyanates have demonstrated anti-inflammatory properties by influencing key inflammatory mediators, most notably the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov

Several isothiocyanates have been shown to suppress the activation of NF-κB. nih.govnih.gov They can achieve this by inhibiting the degradation of IκBα, the inhibitor protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκBα degradation, isothiocyanates block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its target inflammatory genes. nih.govnih.gov Synthetic isothiocyanate analogs have also been shown to be potent inhibitors of NF-κB, suggesting that the isothiocyanate moiety is crucial for this activity. nih.govnih.gov The anti-inflammatory effects of isothiocyanates are also linked to their ability to activate the Nrf2 pathway, as there is significant crosstalk between the Nrf2 and NF-κB signaling pathways. mdpi.com

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| 4-Fluoro-alpha-methylbenzyl isothiocyanate |

| Allyl isothiocyanate |

| Benzyl isothiocyanate |

| Cheirolin |

| Erucin (B1671059) |

| Iberin |

| Iberverin |

| Indole-3-carbinol |

| Moringa isothiocyanates |

| Phenethyl isothiocyanate |

| Resveratrol |

| Sulforaphane |

| Xanthohumol |

| Allyl mercaptan |

| Bilirubin |

| Glutathione |

| Nicotine |

| Valproic acid |

| p21 |

| Sp3 |

| IκBα |

| NF-κB |

| Nrf2 |

| Keap1 |

| Maf |

| HO-1 |

| NQO1 |

| GCL |

| GST |

| UGT |

| CYP3A2 |

| HDAC |

| AMPK |

| mTORC1 |

| S6K1 |

| COX-2 |

| iNOS |

| IL-1β |

| IL-6 |

| TNF-α |

| TGFβ1 |

| SOD |

| CAT |

| IKK |

| ROCK |

| ERK1/2 |

| JNK |

| STAT3 |

| RORγt |

| IL-17A |

| IL-17F |

| IL-22 |

| MerTK |

| FOXO3 |

| SOX2 |

| ATG5 |

| ATG2B |

| IRAK1 |

| IRAK2 |

| TRAF6 |

| MyD88 |

| PDCD4 |

Interaction with Specific Protein Targets (e.g., Thiol Reactivity, Protein Post-translational Modification)

The primary mechanism by which isothiocyanates exert their cellular effects is through covalent modification of proteins. The electrophilic carbon atom of the isothiocyanate moiety is susceptible to attack by nucleophilic functional groups on amino acid side chains, leading to post-translational modifications that can alter protein structure, function, and stability.

Thiol Reactivity and Dithiocarbamate (B8719985) Formation: The most prominent reaction of ITCs within the cellular environment is their conjugation with thiol groups, particularly the sulfhydryl group of cysteine residues in proteins and the abundant intracellular antioxidant, glutathione (GSH). This reaction, known as thiocarbamoylation, results in the formation of dithiocarbamates. The binding of ITCs to GSH is often the initial step in their cellular uptake and metabolism. nih.gov This conjugation can be reversible, allowing for the transfer of the isothiocyanate moiety to other thiol-containing molecules, including protein cysteine residues. This process of "transthiocarbamoylation" suggests that GSH conjugates of ITCs can act as a transport form, delivering the reactive ITC to target proteins.

Interaction with Other Nucleophilic Residues: Beyond cysteine residues, ITCs can also react with other nucleophilic sites on proteins, albeit generally at a slower rate. The α-amino groups at the N-terminus of proteins and the ε-amino group of lysine (B10760008) residues can be targeted by ITCs, forming thioureas. nih.gov While the formation of thioureas is typically irreversible, the reaction rate is considerably slower than that of thiocarbamoylation. nih.gov Under certain conditions, interactions with hydroxyl groups, such as those on tyrosine residues, may also occur, though these are generally less stable at physiological pH. nih.gov

The specificity of ITC binding to particular proteins is influenced by several factors, including the local protein microenvironment, which can affect the pKa of the target amino acid residue, and the steric accessibility of the nucleophilic site.

Identified Protein Targets of Isothiocyanates:

Proteomic studies have identified a range of cellular proteins that are covalently modified by ITCs. These proteins are involved in diverse cellular processes, highlighting the pleiotropic effects of this class of compounds.

| Protein Target Category | Specific Protein Examples | Potential Functional Consequence of Modification |

| Cytoskeletal Proteins | Tubulin, Vimentin | Disruption of microtubule dynamics, alteration of cell structure and division. |

| Chaperone Proteins | Heat shock protein 90 β (Hsp90β) | Alteration of protein folding and stability, induction of heat shock response. mdpi.com |

| Enzymes | Glutathione S-transferases (GSTs), Thioredoxin reductase | Modulation of detoxification pathways and cellular redox state. |

| Signaling Proteins | Keap1, NF-κB | Activation of the Nrf2 antioxidant response, inhibition of pro-inflammatory signaling. |

This table is generated based on findings from multiple studies on various isothiocyanates and is not specific to this compound.

Mechanistic Studies of this compound: Hypothesized Pathways

Direct mechanistic studies on this compound are limited in the currently available scientific literature. However, based on the well-established reactivity of the isothiocyanate functional group and the known biological activities of structurally similar compounds, particularly benzyl isothiocyanate (BITC), we can hypothesize its likely molecular and cellular mechanisms of action. The presence of the benzyl group provides a structural framework similar to BITC, while the fluorine atom and the alpha-methyl group may influence its lipophilicity, steric hindrance, and electronic properties, potentially modulating its reactivity and target specificity.

Hypothesized Cellular Effects of this compound:

| Cellular Process | Hypothesized Mechanism of Action | Evidence from Structurally Similar ITCs (e.g., BITC) |

| Induction of Apoptosis | Activation of caspase cascades, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS). | BITC has been shown to induce apoptosis in various cancer cell lines through these mechanisms. mdpi.com |

| Cell Cycle Arrest | Inhibition of cell cycle progression at various checkpoints (e.g., G2/M phase). | Several ITCs, including BITC, have been demonstrated to cause cell cycle arrest. medchemexpress.com |

| Modulation of Signaling Pathways | Interaction with key signaling molecules, such as mitogen-activated protein kinases (MAPKs) (e.g., ERK, JNK, p38) and the Nrf2-Keap1 pathway. | BITC and other ITCs are known to modulate these pathways, leading to downstream effects on gene expression and cellular responses. medchemexpress.comilo.org |

| Inhibition of Angiogenesis | Potential to interfere with the formation of new blood vessels, a critical process in tumor growth. | BITC has demonstrated anti-angiogenic properties in preclinical studies. medchemexpress.com |

It is crucial to emphasize that these pathways are hypothesized for this compound based on the broader understanding of the isothiocyanate class of compounds. Rigorous experimental studies are necessary to validate these proposed mechanisms and to elucidate the specific molecular targets and cellular effects of this particular fluorinated isothiocyanate. The introduction of a fluorine atom could potentially enhance its metabolic stability and alter its interaction with specific protein targets, making it a subject of interest for further investigation.

Structure Activity Relationship Sar Studies of Isothiocyanates

Principles of Isothiocyanate Structure-Activity Relationships

The biological activity of isothiocyanates is primarily governed by two key structural features: the isothiocyanate group itself and the nature of the side chain (R-group) attached to it. The electrophilic carbon atom of the -N=C=S group is highly reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. mdpi.comnih.gov This reactivity is the cornerstone of their mechanism of action, leading to the modulation of various cellular processes.

Elucidation of Structural Determinants for Specific Biological Activities

SAR studies have been instrumental in identifying the structural features of isothiocyanates that are essential for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity: The anticancer properties of ITCs are well-documented, with sulforaphane (B1684495) and phenethyl isothiocyanate (PEITC) being among the most studied. The length of the alkyl chain in aliphatic ITCs is a critical determinant of their cancer-preventive activity. For instance, in a series of arylalkyl isothiocyanates, the inhibitory potency against lung tumorigenesis was found to be dependent on the alkyl chain length. researchgate.net Furthermore, the presence of a phenyl ring, as seen in PEITC and benzyl (B1604629) isothiocyanate (BITC), often confers potent anticancer effects. nih.gov

Antimicrobial Activity: The antimicrobial efficacy of isothiocyanates is also strongly influenced by their structure. A Quantitative Structure-Activity Relationship (QSAR) study on the antibacterial activity of 26 different ITCs revealed that the partial charge, polarity, reactivity, and shape of the molecule are key physicochemical properties. researchgate.netwur.nl For example, benzyl isothiocyanate has demonstrated strong bactericidal effects, particularly against Gram-negative bacteria.

Anti-inflammatory Activity: The anti-inflammatory effects of isothiocyanates are often linked to their ability to modulate inflammatory pathways. A recent study on isothiocyanate derivatives as cyclooxygenase (COX) inhibitors found that a fluorine-containing phenyl ester derivative was a potent and selective COX-2 inhibitor, highlighting the role of specific substitutions in enhancing anti-inflammatory properties. nih.gov

Computational Approaches to SAR Analysis (e.g., Quantitative Structure-Activity Relationships, Molecular Docking)

Computational methods have become indispensable tools in the SAR analysis of isothiocyanates, providing insights into their interactions with biological targets at a molecular level.

Quantitative Structure-Activity Relationships (QSAR): QSAR modeling is a statistical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. researchgate.netwur.nl For isothiocyanates, QSAR models have been successfully developed to predict their antimicrobial activity. These models utilize descriptors related to the molecule's electronic properties, hydrophobicity, and steric parameters to forecast their inhibitory potential against various bacterial strains. researchgate.netwur.nl Such models are valuable for prioritizing the synthesis of new ITC analogs with potentially enhanced activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. researchgate.net This method has been widely used to study the interactions of isothiocyanates with their protein targets. For example, docking studies have been employed to understand the binding of isothiocyanate derivatives to the active site of cyclooxygenase enzymes, revealing key interactions that contribute to their inhibitory activity. nih.gov These in silico studies can guide the design of more potent and selective inhibitors by identifying optimal structural modifications.

SAR Analysis of 4-Fluoro-alpha-methylbenzyl Isothiocyanate and its Analogs

While specific, in-depth SAR studies on this compound are not extensively available in the public domain, we can infer its potential activity profile by analyzing the SAR of structurally related compounds. The key structural features of this molecule are the benzyl isothiocyanate core, the alpha-methyl group, and the fluorine atom at the para position of the phenyl ring.

The Benzyl Isothiocyanate Core: Benzyl isothiocyanate (BITC) itself is a well-studied compound with known anticancer and antimicrobial properties. Its biological activity is attributed to the reactive isothiocyanate group attached to a benzyl moiety.

The Alpha-Methyl Group: The introduction of a methyl group at the alpha-position of the benzyl side chain, creating alpha-methylbenzyl isothiocyanate, can influence the compound's steric and electronic properties. This substitution can potentially enhance metabolic stability by protecting the benzylic position from oxidation. The chirality introduced by the alpha-methyl group may also lead to stereoselective interactions with biological targets.

The 4-Fluoro Substitution: The fluorine atom at the para position of the phenyl ring is expected to significantly impact the molecule's properties. Fluorine is a highly electronegative atom and a weak hydrogen bond acceptor. Its introduction can alter the electronic distribution of the aromatic ring, influencing the molecule's pKa, lipophilicity, and binding interactions. nih.gov In drug design, fluorine substitution is often employed to improve metabolic stability and enhance binding affinity. nih.gov A study on isothiocyanate derivatives as COX inhibitors demonstrated that a fluorine-containing analog was a potent and selective inhibitor, suggesting that the fluoro substitution can be beneficial for certain biological activities. nih.gov

Comparative Activity Data of Related Isothiocyanates:

| Compound | Biological Activity | Key Findings |

| Benzyl Isothiocyanate (BITC) | Anticancer, Antimicrobial | Potent inducer of apoptosis in cancer cells and exhibits strong bactericidal effects. |

| Phenethyl Isothiocyanate (PEITC) | Anticancer | The two-carbon chain between the phenyl ring and the ITC group is optimal for certain anticancer activities. |

| Sulforaphane | Anticancer, Anti-inflammatory | A well-known inducer of phase II detoxification enzymes. |

| Fluorine-containing phenyl ester isothiocyanate | Anti-inflammatory (COX-2 inhibitor) | Demonstrated high potency and selectivity for COX-2, indicating the positive contribution of the fluorine atom. nih.gov |

Based on this comparative analysis, it can be hypothesized that this compound may possess a unique profile of biological activities, potentially combining the anticancer and antimicrobial properties of the benzyl isothiocyanate core with enhanced metabolic stability and altered binding characteristics due to the alpha-methyl and fluoro substituents. However, empirical studies are necessary to validate these hypotheses and fully elucidate the SAR of this specific compound and its analogs.

Metabolic Fate and Biotransformation Pathways in Vitro/ex Vivo Models

Enzymatic Biotransformation of Isothiocyanates (e.g., Glutathione (B108866) S-transferase Conjugation)

The primary pathway for the metabolism of isothiocyanates in the body is through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This enzymatic process involves the addition of the thiol group of GSH to the electrophilic central carbon atom of the isothiocyanate group (-N=C=S), resulting in the formation of a dithiocarbamate (B8719985) conjugate. nih.gov This initial conjugation is a critical detoxification step, rendering the reactive isothiocyanate more water-soluble and facilitating its subsequent elimination.

Different isoforms of GSTs exhibit varying catalytic efficiencies towards isothiocyanates. Studies have shown that GST M1-1 and GST P1-1 are generally the most efficient catalysts in this conjugation reaction, while GST A1-1 is less efficient, and GST M4-4 and GSTM2-2 are the least effective. nih.govnih.gov The rate of conjugation can also be influenced by the chemical structure of the isothiocyanate. For instance, benzyl (B1604629) isothiocyanate undergoes the most rapid conjugation, whereas sulforaphane (B1684495) is conjugated more slowly. nih.govjohnshopkins.edu This conjugation process is reversible, though the reverse reaction is generally slow and is inhibited by the high intracellular concentrations of glutathione. nih.govjohnshopkins.edu

The conjugation with glutathione is the first step in the mercapturic acid pathway. Following the initial formation of the glutathione conjugate, the glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved by the enzymes γ-glutamyltranspeptidase and cysteinylglycinase, respectively. The resulting cysteine conjugate is then N-acetylated by N-acetyltransferase to form a mercapturic acid (N-acetylcysteine conjugate), which is the final product excreted in the urine. nih.gov

Table 1: Catalytic Efficiencies of Human GST Isoforms with Various Isothiocyanate Substrates This table is generated based on data from studies on common isothiocyanates and illustrates the general activity of GST isoforms.

| Isothiocyanate Substrate | GST Isoform | Catalytic Efficiency (kcat/Km) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|

| Benzyl isothiocyanate | GSTP1-1 | High | nih.gov |

| Benzyl isothiocyanate | GSTM1-1 | High | nih.gov |

| Phenethyl isothiocyanate | GSTP1-1 | Moderate | nih.gov |

| Allyl isothiocyanate | GSTA1-1 | Moderate | nih.gov |

| Sulforaphane | GSTM2-2 | Low | nih.gov |

Hydrolytic Pathways and the Role of Isothiocyanate Hydrolases (ITCases) in Experimental Systems

In addition to enzymatic conjugation, isothiocyanates can undergo hydrolysis. A key family of enzymes involved in this process is the isothiocyanate hydrolases (ITCases). nih.gov These enzymes are part of the metallo-β-lactamase superfamily and catalyze the breakdown of isothiocyanates. nih.gov ITCases have been identified in various bacteria, including those found in the gut, as well as in plant-pathogenic fungi. nih.govcofc.edu

The catalytic mechanism of ITCases involves a hydrophobic active site containing two zinc ions that coordinate a water molecule or hydroxide (B78521) ion. nih.gov A flexible cap covers the active site and is believed to be important for recognizing the isothiocyanate substrate. nih.gov The hydrolysis of the isothiocyanate by ITCase results in the formation of a corresponding amine and carbonyl sulfide (B99878), which are generally less toxic than the parent isothiocyanate. cofc.eduresearchgate.net

The substrate specificity of ITCases appears to be broad, with studies showing similar activities on a range of different isothiocyanates. nih.gov This suggests that the phylogenetic diversity of these enzymes does not significantly dictate their substrate preferences. The presence of ITCases in gut microbiota indicates a potential role in modulating the bioavailability and bioactivity of dietary isothiocyanates. nih.gov

Characterization of Metabolites in In Vitro and Animal Models

The characterization of isothiocyanate metabolites is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. In vitro and animal models are extensively used for these studies. A common finding is the detection of mercapturic acid pathway metabolites in urine and plasma following the administration of isothiocyanates or their glucosinolate precursors. nih.gov

In animal models, such as mice and rats, studies have shown that isothiocyanate metabolites are distributed to various tissues, including the liver, kidney, bladder, lungs, and skin. nih.gov For example, following the consumption of broccoli sprouts, metabolites of sulforaphane and erucin (B1671059) were detected in all analyzed tissues. nih.gov Interestingly, the ratio of different metabolites can be tissue-dependent. For instance, even when only sulforaphane was administered, erucin was found to be the predominant form in the liver, kidney, and bladder, indicating in vivo interconversion. nih.gov

The primary analytical technique used for the quantification and identification of isothiocyanate metabolites is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govmdpi.com This method offers the high sensitivity and specificity required to detect and measure the low concentrations of metabolites typically found in biological samples. Other techniques, such as gas chromatography-mass spectrometry (GC-MS), have also been employed, although thermal degradation of some isothiocyanates can be a limitation. mdpi.com

Investigative Approaches for 4-Fluoro-alpha-methylbenzyl Isothiocyanate Metabolism

Given the lack of direct metabolic data for this compound, a structured investigative approach would be necessary to elucidate its biotransformation. This would involve a combination of in vitro and in vivo studies, leveraging the established methodologies for other isothiocyanates.

In Vitro Studies:

Enzyme Assays: The primary step would be to perform in vitro incubation studies with human liver microsomes and cytosol to assess the role of cytochrome P450 enzymes and phase II conjugation enzymes, particularly GSTs. The reaction mixtures would be analyzed by HPLC-MS/MS to identify the formation of glutathione conjugates and any potential oxidative metabolites.

GST Isoform Specificity: To determine which GST isoforms are primarily responsible for the conjugation of this compound, assays using a panel of recombinant human GST enzymes (e.g., GSTA1-1, GSTM1-1, GSTP1-1) would be conducted. nih.govnih.gov

Hydrolytic Stability: The stability of the compound in buffer at different pH values would be assessed to understand its susceptibility to non-enzymatic hydrolysis. Incubation with purified isothiocyanate hydrolase or gut microbiota extracts could reveal its potential for enzymatic hydrolysis. nih.gov

In Vivo Studies:

Animal Models: Administration of this compound to laboratory animals (e.g., rats or mice) would be essential. Urine, feces, and plasma samples would be collected over time to perform a comprehensive ADME study.

Metabolite Profiling: HPLC-MS/MS analysis of the collected biological samples would be used to identify and quantify the parent compound and its metabolites. This would likely include the glutathione, cysteinylglycine, cysteine, and N-acetylcysteine (mercapturic acid) conjugates.

Tissue Distribution: At the end of the study, key organs and tissues would be harvested to determine the distribution of the compound and its metabolites, providing insights into potential target sites of action or accumulation.

By employing these established investigative approaches, a detailed understanding of the metabolic fate and biotransformation pathways of this compound can be achieved, building upon the extensive knowledge of isothiocyanate metabolism in general.

Advanced Analytical Methodologies for Isothiocyanate Research

Chromatographic and Spectroscopic Techniques for Characterization of Isothiocyanates

The analytical determination of isothiocyanates can be challenging due to their reactivity and, in some cases, lack of strong chromophores for UV detection. Consequently, a combination of chromatographic separation and spectroscopic detection is often employed. For a chiral compound like 4-fluoro-alpha-methylbenzyl isothiocyanate, chiral chromatography is essential to separate its enantiomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isothiocyanates. Given the chiral nature of this compound, enantioselective HPLC is the method of choice for separating its (R)- and (S)-enantiomers. This can be achieved through two main approaches: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent. For instance, amylose (B160209) tris-[(S)-α-methylbenzylcarbamate] based CSPs have been successfully used for the enantioseparation of other chiral isothiocyanates.

In the indirect approach, the isothiocyanate enantiomers are reacted with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral column. For example, S-(-)-alpha-methylbenzyl isocyanate has been used as a chiral derivatizing reagent for the separation of stereoisomers of other compounds.

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of volatile isothiocyanates. However, thermal instability can be a limitation for some isothiocyanates, potentially leading to degradation in the GC injection port.

Spectroscopic techniques are crucial for the identification and quantification of isothiocyanates. UV-Vis spectrophotometry can be used for quantification, often after a derivatization step to introduce a chromophore. A well-established method involves the cyclocondensation reaction of isothiocyanates with 1,2-benzenedithiol, which forms a product that can be measured spectrophotometrically at 365 nm. Infrared (IR) spectroscopy is another technique that can be used for the determination of isothiocyanates.

Table 1: Chromatographic and Spectroscopic Techniques for Isothiocyanate Analysis

| Technique | Principle | Application for this compound | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase or separation of diastereomeric derivatives on an achiral phase. | Separation and quantification of the (R)- and (S)-enantiomers. | Selection of appropriate chiral stationary phase or derivatizing agent is critical. |

| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Analysis of the compound if it is sufficiently volatile and thermally stable. | Potential for thermal degradation. |

| UV-Vis Spectrophotometry | Measurement of the absorption of ultraviolet or visible light by a compound in solution. | Quantification, often after derivatization to enhance UV absorbance. | May lack specificity without prior chromatographic separation. |

| Infrared (IR) Spectroscopy | Measurement of the absorption of infrared radiation by a molecule's vibrational modes. | Structural confirmation, identification of the isothiocyanate functional group (-N=C=S). | Primarily for qualitative analysis and structural elucidation. |

Mass Spectrometry-Based Approaches for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for elucidating the metabolic fate of isothiocyanates. The metabolism of isothiocyanates in biological systems primarily involves conjugation with glutathione (B108866) (GSH), followed by enzymatic degradation to cysteinylglycine, cysteine, and N-acetylcysteine (NAC) conjugates, which are then excreted.

For the analysis of this compound metabolites, an LC-MS/MS method would be developed. This would involve extracting the metabolites from a non-human biological matrix (e.g., rodent liver microsomes, plasma, or urine) and separating them using reversed-phase HPLC. The separated metabolites would then be detected and identified by tandem mass spectrometry. The fragmentation patterns of the parent ion would provide structural information, allowing for the identification of the various conjugates.

The presence of the fluorine atom on the aromatic ring of this compound may influence its metabolism. Fluorine substitution can alter the electronic properties of the molecule and may block or redirect metabolic pathways. For example, para-substitution with fluorine on a benzene (B151609) ring can deactivate other positions on the ring against oxidation by cytochrome P450 enzymes. Therefore, in addition to the expected mercapturic acid pathway metabolites, it would be important to screen for potential phase I metabolites, such as hydroxylated or defluorinated species, although the carbon-fluorine bond is generally very strong.

Table 2: Predicted Metabolites of this compound

| Metabolite Type | General Structure | Expected Mass Shift from Parent Compound |

| Glutathione Conjugate | 4-F-C6H4-CH(CH3)-NH-C(S)-SG | + mass of Glutathione |

| Cysteinylglycine Conjugate | 4-F-C6H4-CH(CH3)-NH-C(S)-Cys-Gly | + mass of Cysteinylglycine |

| Cysteine Conjugate | 4-F-C6H4-CH(CH3)-NH-C(S)-Cys | + mass of Cysteine |

| N-acetylcysteine (NAC) Conjugate | 4-F-C6H4-CH(CH3)-NH-C(S)-NAC | + mass of N-acetylcysteine |

| Potential Hydroxylated Metabolite | HO-4-F-C6H4-CH(CH3)-NCS | +16 Da |

Bioanalytical Methods for Detection of Isothiocyanates and Metabolites in Biological Matrices (Excluding Human Samples)

The detection of isothiocyanates and their metabolites in non-human biological matrices, such as those from in vitro experiments or animal studies, requires sensitive and specific bioanalytical methods. These methods are crucial for understanding the compound's reactivity and distribution.

Isothiocyanates are known to react with proteins, primarily by forming dithiocarbamate (B8719985) adducts with cysteine residues. High-Performance Thin-Layer Chromatography (HPTLC) coupled with immunostaining is an innovative technique that can be used to analyze such protein modifications. In a hypothetical study, proteins from a non-human biological sample treated with this compound could be separated by HPTLC. The plate could then be probed with an antibody that recognizes a specific protein of interest. A change in the chromatographic behavior or a positive signal in a specific region could indicate the formation of an adduct between the isothiocyanate and the target protein.

Another approach involves the use of radiolabeled isothiocyanates. For instance, if a radiolabeled version of this compound were synthesized, it could be administered to an animal model. The distribution of radioactivity in various tissues could then be determined, providing insights into the compound's absorption, distribution, and excretion. Two-dimensional gel electrophoresis of tissue lysates followed by autoradiography could also identify specific proteins that have been targeted by the isothiocyanate.

Furthermore, the development of a specific antibody against this compound-protein adducts could enable the development of an enzyme-linked immunosorbent assay (ELISA) for the quantification of these adducts in non-human biological samples. This would provide a high-throughput method for assessing the extent of protein modification.

Table 3: Bioanalytical Methods for Isothiocyanate Research in Non-Human Matrices

| Method | Principle | Application for this compound |

| HPTLC-Immunostaining | Chromatographic separation of proteins followed by detection with specific antibodies. | Detection of adducts between this compound and specific proteins. |

| Radiolabeling Studies | Use of a radiolabeled version of the compound to trace its fate in a biological system. | Determination of tissue distribution and identification of protein targets. |

| ELISA | Antibody-based assay for the detection and quantification of a specific analyte. | Quantification of this compound-protein adducts. |

Future Directions and Translational Research Potential

Exploration of Novel Biological Activities for Isothiocyanates

Isothiocyanates (ITCs) are primarily recognized for their anticarcinogenic, anti-inflammatory, and antioxidant properties. mdpi.com Found in cruciferous vegetables, they are produced from the enzymatic hydrolysis of glucosinolates. mdpi.com The bioactivity of these compounds, including well-studied examples like sulforaphane (B1684495) (SFN) and phenethyl isothiocyanate (PEITC), has spurred research into their therapeutic potential. mdpi.combenthamdirect.com

Recent research has begun to uncover novel mechanisms of action. These new frontiers of investigation include:

Modulation of the Tumor Microenvironment: ITCs can influence the complex environment surrounding a tumor, for example, by promoting the proliferation of beneficial immune cells like B, T, and NK cells. nih.gov

Inhibition of Cancer Stem Cells (CSCs): Studies suggest ITCs can interfere with the self-renewal signaling pathways (such as Wnt/β-catenin) that are crucial for the survival and propagation of cancer stem cells. nih.govnih.gov

Rearrangement of Energy Metabolism: ITCs have been shown to inhibit glycolysis and restore normal lipid metabolism in cancer cells, targeting the metabolic shifts that fuel tumor growth. nih.gov

Modulation of Gut Microbiota: Emerging evidence points to the ability of ITCs to positively influence gut health by ameliorating microbiota imbalances and protecting against pathogens like Helicobacter pylori. nih.gov

Neuroprotection: Certain isothiocyanates are liposoluble, enabling them to cross the blood-brain barrier. mdpi.com This has led to research into their neuroprotective properties against neurodegenerative conditions, largely attributed to the activation of cytoprotective pathways and anti-inflammatory effects within the brain. mdpi.com

Identifying the molecular targets of isothiocyanates is crucial for rational drug design and for understanding the diverse pathways these compounds regulate. nih.govresearchgate.net While some target proteins have been identified, further in-depth searches are needed to reveal new targets and fully exploit the therapeutic potential of ITCs. nih.gov

Table 1: Novel Biological Activities of Isothiocyanates

| Biological Activity | Investigated Mechanism of Action | Reference |

|---|---|---|

| Tumor Microenvironment Modulation | Promotion of B, T, and NK cell proliferation; inhibition of angiogenesis. | nih.gov |

| Cancer Stem Cell (CSC) Inhibition | Regulation of self-renewal signaling (e.g., Wnt/β-catenin, Hedgehog). | nih.govnih.gov |

| Metabolic Rearrangement | Suppression of glycolysis; restoration of deregulated lipid metabolism. | nih.gov |

| Gut Microbiota Modulation | Amelioration of gut imbalances; inhibition of pathogenic bacteria. | nih.gov |

| Neuroprotection | Activation of Nrf2 and downstream cytoprotective pathways; anti-inflammatory effects. | mdpi.com |

Development of Advanced Isothiocyanate Delivery Systems (e.g., Nano-delivery Approaches)

A significant challenge in translating the potential of isothiocyanates into clinical applications is their delivery. Conventional drug delivery systems often face issues with the stability and solubility of compounds. nih.gov Nanotechnology-based drug delivery systems (NBDDS) offer a promising solution by improving the pharmacokinetic and pharmacodynamic properties of encapsulated drugs. nih.gov

Nano-delivery approaches for isothiocyanates are being explored to:

Enhance Stability and Solubility: Nanoparticles can protect the encapsulated isothiocyanate from degradation and improve its solubility in biological fluids. nih.gov

Achieve Targeted Delivery: By functionalizing the surface of nanoparticles, it's possible to direct the isothiocyanate to specific tissues or cells, such as tumor sites, thereby increasing efficacy and reducing off-target effects. nih.gov

Control Release: Nano-carriers can be designed for controlled or sustained release, maintaining a therapeutic concentration of the isothiocyanate over a longer period. nih.gov

One specific example is the use of isothiocyanate-functionalized mesoporous silica (B1680970) nanoparticles (MSNs). Researchers have developed a method to create chemically stable, water-tolerant MSNs that readily react with primary amines. This allows for the easy modification of the nanoparticle surface, which can be used to attach "gatekeepers" that control the release of a drug cargo from the nanoparticle's pores. nih.gov Such advanced systems could be fine-tuned to optimize the release profile of isothiocyanates. nih.gov

Table 2: Comparison of Delivery Systems for Isothiocyanates

| Feature | Conventional Delivery | Nano-Delivery Systems |

|---|---|---|

| Stability | Lower; compound may degrade before reaching target. | Higher; nanoparticle encapsulation provides protection. nih.gov |

| Solubility | Can be limited for certain isothiocyanates. | Improved through nano-formulation. nih.gov |

| Targeting | Non-specific; systemic distribution. | Specific; can be targeted to disease sites. nih.gov |

| Release Profile | Often immediate and uncontrolled. | Can be controlled, sustained, or triggered. nih.govnih.gov |

| Efficacy | May be limited by poor bioavailability. | Potentially enhanced due to improved pharmacokinetics. nih.gov |

Investigation of Synergistic Effects with Other Bioactive Compounds in Preclinical Studies

Another promising research avenue is the use of isothiocyanates in combination therapies. Preclinical evidence suggests that combining ITCs with other phytochemicals or conventional anticancer agents can lead to synergistic effects, meaning the combined effect is greater than the sum of the individual effects. nih.gov This approach could enhance therapeutic efficacy while potentially minimizing the adverse side effects associated with chemotherapy. nih.gov

Key findings from preclinical studies include:

Synergy with Other Phytochemicals: Sulforaphane (SFN) has shown synergistic effects when combined with other dietary compounds. For instance, a combination of SFN and delphinidin (B77816) (DA) exhibited significant and selective cytotoxicity towards colon cancer cells, with a Combination Index (CI) value of 0.7, indicating synergy. nih.gov

Enhanced Chemosensitization: Isothiocyanates have the potential to combat chemoresistance, a major hurdle in cancer treatment. nih.gov They can enhance the efficacy of conventional chemotherapeutic drugs, a strategy that has shown promise in studies on female-specific cancers. nih.gov For example, SFN was found to suppress c-Myc, a protein linked to cancer cell proliferation, in ovarian cancer cells, suggesting a mechanism for enhancing drug sensitization. nih.gov

While these preclinical findings are compelling, further research is necessary to translate them into clinical settings. This includes determining optimal doses and ratios for combination treatments for specific cancer types. nih.gov

Table 3: Examples of Preclinical Synergistic Effects of Isothiocyanates

| Isothiocyanate | Combined Agent | Cancer Model | Observed Synergistic Effect | Reference |

|---|---|---|---|---|

| Sulforaphane (SFN) | Delphinidin (DA) | HT-29 Colon Cancer Cells | Significant cytotoxicity; CI value of 0.7. | nih.gov |

| Sulforaphane (SFN) | Luteolin (LUT) | Not Specified | Amplified anti-inflammatory properties. | nih.gov |

Strategic Research Avenues for 4-Fluoro-alpha-methylbenzyl Isothiocyanate Development and Application

Currently, specific research on the biological activities of this compound is limited in publicly available scientific literature. However, its chemical structure—featuring a fluorinated aromatic ring and a chiral center—makes it a compound of significant interest for future investigation based on structure-activity relationship principles. nih.gov

A strategic research plan for this specific compound should leverage the broader advancements in isothiocyanate science:

Initial Biological Screening: The first step would be to conduct comprehensive in vitro screening of this compound to evaluate its activity across the newly explored biological domains for ITCs. This includes assessing its potential to modulate the tumor microenvironment, inhibit cancer stem cells, alter cancer cell metabolism, and exert neuroprotective effects. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: The presence of the fluorine atom and the alpha-methyl group provides a unique chemical scaffold. SAR studies would be critical to determine how these features influence the compound's potency, selectivity, and mechanism of action compared to other well-studied isothiocyanates like sulforaphane or benzyl (B1604629) isothiocyanate. benthamdirect.comnih.gov

Synergistic Potential Assessment: Following initial screening, promising activities should be explored in combination studies. Preclinical models could be used to investigate whether this compound acts synergistically with existing chemotherapies or other bioactive phytochemicals to enhance therapeutic outcomes. nih.govnih.gov

Development of Advanced Formulations: To overcome potential bioavailability challenges and enhance therapeutic efficacy, the development of a nano-delivery system for this compound would be a logical translational step. Encapsulating the compound in a system like mesoporous silica nanoparticles could improve its stability and enable targeted delivery. nih.govnih.gov